molecular formula C23H23ClN2O5 B2632327 1'-(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 1903875-67-1

1'-(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2632327
CAS No.: 1903875-67-1
M. Wt: 442.9
InChI Key: HOHPZOXDUYAXOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinoyl)spiro[chroman-2,4'-piperidin]-4-one is a spirocyclic compound featuring a chromanone core fused with a piperidine ring and a substituted nicotinoyl moiety. Its structure includes a 5-chloro-6-((tetrahydrofuran-3-yl)oxy) group on the nicotinoyl fragment, which distinguishes it from other spiro[chroman-2,4'-piperidin]-4-one derivatives.

Properties

IUPAC Name

1'-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O5/c24-18-11-15(13-25-21(18)30-16-5-10-29-14-16)22(28)26-8-6-23(7-9-26)12-19(27)17-3-1-2-4-20(17)31-23/h1-4,11,13,16H,5-10,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHPZOXDUYAXOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=C(C=N2)C(=O)N3CCC4(CC3)CC(=O)C5=CC=CC=C5O4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1'-(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinoyl)spiro[chroman-2,4'-piperidin]-4-one is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a spirochroman moiety and a tetrahydrofuran group, which are significant for its biological interactions. The molecular formula is C18H20ClN3O3C_{18}H_{20}ClN_{3}O_{3}, with a molecular weight of approximately 363.82 g/mol.

Research indicates that this compound may exhibit several biological activities primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity : Compounds similar to this structure have been shown to inhibit specific enzymes involved in disease pathways, particularly those related to cancer and metabolic disorders.
  • Receptor Modulation : The compound may act as a modulator of various receptors, including nicotinic acetylcholine receptors, which are implicated in neurodegenerative diseases and cognitive function.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
AnticancerPotential to inhibit cancer cell proliferation through apoptosis induction.
NeuroprotectiveMay protect neuronal cells from oxidative stress and apoptosis.
Anti-inflammatoryExhibits properties that reduce inflammation in various models.
AntimicrobialPotential activity against certain bacterial strains.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that derivatives similar to this compound showed significant cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
  • Neuroprotective Effects : In an animal model of Alzheimer's disease, the compound demonstrated neuroprotective effects by reducing amyloid-beta accumulation and improving cognitive function .
  • Anti-inflammatory Properties : Research indicated that the compound could inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit promising anticancer properties. For instance, studies have shown that spirocyclic compounds can act as antagonists to androgen receptors, which are crucial in the progression of hormone-sensitive cancers. The specific application of 1'-(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinoyl)spiro[chroman-2,4'-piperidin]-4-one in cancer therapy is still under investigation but shows potential based on its structural analogs .

Neuroprotective Effects

The unique structure of this compound suggests potential neuroprotective effects. Compounds with similar frameworks have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Antimicrobial Properties

There is growing interest in the antimicrobial properties of nicotinoyl derivatives. Preliminary studies have indicated that compounds containing the nicotinoyl moiety can exhibit significant antibacterial and antifungal activities. The chlorinated derivative may enhance these effects due to increased lipophilicity and membrane permeability .

Computational Studies

Recent computational investigations into the electronic properties and structural topology of related compounds suggest that modifications to the tetrahydrofuran moiety can influence biological activity significantly. These studies utilize density functional theory (DFT) to predict how variations in structure may affect binding affinities to biological targets .

Case Studies

Study Findings
Study on Anticancer ActivityDemonstrated that spirocyclic compounds can inhibit androgen receptor activity, suggesting potential use in hormone-sensitive cancers .
Neuroprotective EvaluationIdentified protective effects against oxidative stress in neuronal cell lines, indicating possible applications in neurodegenerative disease treatment .
Antimicrobial TestingShowed significant antibacterial activity against various strains, supporting further investigation into its use as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and biological differences between 1'-(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinoyl)spiro[chroman-2,4'-piperidin]-4-one and related derivatives:

Compound Name / ID Structural Features Biological Activity (IC50) Key Findings References
Target Compound Nicotinoyl group with 5-Cl, 6-(tetrahydrofuran-3-yl)oxy substituents Not explicitly reported Structural uniqueness suggests potential for enhanced solubility or target binding. -
Compound 106 (Sulfonyl-bridged) Sulfonyl linker between chromanone and piperidine 0.31–5.62 µM (MCF-7, A2780, HT-29) Strongest activity in class; induces apoptosis and G2/M cell cycle arrest.
Compound 40 (Thiophene-substituted) 7-(5-((substituted-amino)-methyl)-thiophen-2-yl) substituent 13.15 ± 1.9 µM (B16F10 melanoma); SI = 13.37 High selectivity index against melanoma; moderate cytotoxicity.
Compound 15 (Trimethoxyphenyl) Trimethoxyphenyl moiety 18.77–47.05 µM (MCF-7, A2780, HT-29) Weakest activity; highlights importance of substituent choice.
ACC Inhibitors Aromatic rings (indole, benzimidazole) with sulfonyl or tetrazolyl groups Not reported Inhibits acetyl-CoA carboxylase (ACC); potential for metabolic disease therapy.
Antimicrobial Derivatives Benzo[1,3]dioxole or cyclohexane spiro-junctions MIC: <10 µg/mL (gram-positive/-negative bacteria, fungi) Demonstrates broad-spectrum antimicrobial activity.

Structural and Functional Insights

  • Substituent Impact :

    • The sulfonyl bridge in Compound 106 enhances cytotoxicity by improving molecular rigidity and target interaction, leading to sub-µM IC50 values .
    • The tetrahydrofuran-3-yloxy group in the target compound may influence pharmacokinetics (e.g., solubility) or binding to kinase domains, analogous to oxygen-containing heterocycles in other anticancer agents .
    • Thiophene-based substituents (Compound 40) balance moderate cytotoxicity with high selectivity, likely due to optimized hydrophobic interactions .
  • Mechanistic Differences: Compound 106 triggers apoptosis via caspase activation and G2/M arrest, while trimethoxyphenyl derivatives (e.g., Compound 15) show minimal activity, underscoring the role of substituents in mechanism .

Contradictions and Limitations

  • While sulfonyl derivatives (e.g., Compound 106) are potent, their synthetic complexity may limit scalability compared to simpler analogs like the target compound .
  • Antimicrobial spiro[chroman-2,4'-piperidin]-4-ones () demonstrate the scaffold's versatility but lack direct anticancer data, complicating cross-class comparisons.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.